RGD Negative Control
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Overview
Description
RGD Negative Control is a peptide used as a control in experiments involving the RGD (arginylglycylaspartic acid) peptide. The RGD sequence is known for its ability to bind to integrin receptors on cell surfaces, which plays a crucial role in cell adhesion, migration, and signaling. The this compound is designed to have a similar structure but lacks the functional activity of the RGD peptide, making it an essential tool for validating experimental results.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RGD Negative Control involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder suitable for storage and use in experiments .
Chemical Reactions Analysis
Types of Reactions
RGD Negative Control can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
RGD Negative Control is widely used in scientific research to validate the specificity and efficacy of RGD-based experiments. Its applications include:
Chemistry: Used as a control in studies involving peptide synthesis and modification.
Biology: Employed in cell adhesion and migration assays to confirm the role of RGD peptides in integrin binding.
Medicine: Utilized in drug delivery research to evaluate the targeting efficiency of RGD-modified nanoparticles.
Industry: Applied in the development of biomaterials and tissue engineering scaffolds to assess the impact of RGD peptides on cell behavior .
Mechanism of Action
The mechanism of action of RGD Negative Control involves its inability to bind to integrin receptors due to the lack of functional activity. This makes it an ideal control for experiments involving RGD peptides, as it helps to distinguish specific effects mediated by RGD-integrin interactions from non-specific effects. The molecular targets and pathways involved include integrin receptors and downstream signaling pathways that regulate cell adhesion, migration, and proliferation .
Comparison with Similar Compounds
Similar Compounds
Cyclo(-RGDfK): A cyclic peptide with high affinity for integrin receptors, used in cancer therapy and imaging.
iRGD: An internalizing RGD peptide with enhanced cell penetration properties, used for targeted drug delivery.
Linear RGD Peptides: Linear versions of RGD peptides used in various biomedical applications
Uniqueness
RGD Negative Control is unique in its lack of functional activity, making it an essential tool for validating experimental results. Unlike other RGD peptides that actively bind to integrin receptors and mediate cellular responses, this compound serves as a baseline to compare and confirm the specific effects of RGD peptides .
Properties
Molecular Formula |
C27H38N8O9 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
3-[(2S,5S,8S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-8-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C27H38N8O9/c1-14-22(40)34-19(13-21(38)39)26(44)35-18(12-15-6-3-2-4-7-15)25(43)33-17(9-10-20(36)37)24(42)32-16(23(41)31-14)8-5-11-30-27(28)29/h2-4,6-7,14,16-19H,5,8-13H2,1H3,(H,31,41)(H,32,42)(H,33,43)(H,34,40)(H,35,44)(H,36,37)(H,38,39)(H4,28,29,30)/t14-,16-,17-,18+,19-/m0/s1 |
InChI Key |
JGAVLJPACLNJGX-HZZCBIDNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
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